molecular formula C8H8BrNO2 B2934591 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine CAS No. 314033-35-7

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine

Cat. No.: B2934591
CAS No.: 314033-35-7
M. Wt: 230.061
InChI Key: VHVQCIURYULVBU-UHFFFAOYSA-N
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Description

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is a chemical compound with the molecular formula C8H8BrNO2 It is a derivative of benzodioxane, featuring a bromine atom at the 8th position and an amine group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine typically involves the bromination of 2,3-dihydro-1,4-benzodioxin followed by amination. One common method includes the reaction of 2,3-dihydro-1,4-benzodioxin with bromine in the presence of a catalyst to introduce the bromine atom at the desired position. The resulting bromo compound is then treated with ammonia or an amine source under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .

Scientific Research Applications

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and require further investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1,4-benzodioxin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-5(10)4-7-8(6)12-2-1-11-7/h3-4H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVQCIURYULVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314033-35-7
Record name 8-bromo-2,3-dihydro-1,4-benzodioxin-6-amine
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